molecular formula C22H22Cl2N2O B10904395 2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide

Cat. No.: B10904395
M. Wt: 401.3 g/mol
InChI Key: CMACSBMBJNROJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENYL)-N~4~,N~4~-DIPROPYL-4-QUINOLINECARBOXAMIDE is a synthetic organic compound characterized by its quinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-N~4~,N~4~-DIPROPYL-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Carboxamide: The final step involves the reaction of the quinoline derivative with N,N-dipropylamine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-N~4~,N~4~-DIPROPYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-N~4~,N~4~-DIPROPYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its quinoline structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-N~4~,N~4~-DIPROPYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.

    Pathways Involved: It may interfere with DNA replication or protein synthesis, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenyl isothiocyanate: Used in organic synthesis and as a reagent in chemical reactions.

    2,4-Dichlorophenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions in organic synthesis.

Uniqueness

2-(2,4-DICHLOROPHENYL)-N~4~,N~4~-DIPROPYL-4-QUINOLINECARBOXAMIDE is unique due to its specific quinoline carboxamide structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22Cl2N2O

Molecular Weight

401.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide

InChI

InChI=1S/C22H22Cl2N2O/c1-3-11-26(12-4-2)22(27)18-14-21(17-10-9-15(23)13-19(17)24)25-20-8-6-5-7-16(18)20/h5-10,13-14H,3-4,11-12H2,1-2H3

InChI Key

CMACSBMBJNROJY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.